molecular formula C8H12O4 B1594478 3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid CAS No. 84545-00-6

3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid

Cat. No. B1594478
CAS RN: 84545-00-6
M. Wt: 172.18 g/mol
InChI Key: FVUHGTQDOMGZOT-UHFFFAOYSA-N
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Description

“3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid” is a chemical compound with the molecular formula C8H12O4 . It is a colorless to yellow liquid and is used in various scientific research. Its unique structure enables it to be employed in the synthesis of pharmaceuticals, agrochemicals, and materials for organic electronics.


Synthesis Analysis

The synthesis of “3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid” involves the reaction of cis-1,3-cyclopentanedicarboxylic anhydride with sodium methoxide in methanol . The reaction is carried out at room temperature and yields the product as a clear oil .


Molecular Structure Analysis

The molecular structure of “3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid” consists of a cyclopentane ring with a methoxycarbonyl group and a carboxylic acid group attached to it . The molecule contains a total of 24 bonds, including 12 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, and 1 hydroxyl group .


Physical And Chemical Properties Analysis

“3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid” has a molecular weight of 172.18 . It is very soluble in water, with a solubility of 96.2 mg/ml . The compound has a high gastrointestinal absorption and a consensus Log Po/w of 0.74, indicating its lipophilicity .

Scientific Research Applications

Pharmaceutical Synthesis Intermediate

One of the primary applications of 3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid is as an intermediate in pharmaceutical synthesis. It serves as a key precursor in the creation of various drugs, including anti-inflammatory medications like ibuprofen .

Dolasetron Mesylate Production

This compound is also utilized in the production of dolasetron mesylate , a medication used to prevent nausea and vomiting caused by chemotherapy .

Organic Synthesis

Carboxylic acids, including derivatives like 3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid , play a significant role in organic synthesis. They are involved in obtaining small molecules, macromolecules, and both synthetic and natural polymers .

Surface Modification of Nanoparticles

Another application is the modification of the surface of metallic nanoparticles. This process is crucial for enhancing the properties and functionalities of nanoparticles for various uses .

Carbon Nanotubes and Graphene Modification

Similarly, this compound can be used to modify the surfaces of nanostructures such as carbon nanotubes and graphene, which are essential in creating advanced materials with unique properties .

Nanomaterials Development

The compound’s role extends to the development of nanomaterials, where it can be used to alter surface characteristics to meet specific needs in technology and materials science .

Medical Field Applications

In the medical field, carboxylic acid derivatives are used for various purposes, including drug development and creating materials compatible with biological systems .

Pharmacy

Lastly, in pharmacy, these compounds are integral in formulating drugs that require specific organic components to achieve desired therapeutic effects .

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-methoxycarbonylcyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-12-8(11)6-3-2-5(4-6)7(9)10/h5-6H,2-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUHGTQDOMGZOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00287399
Record name 3-(methoxycarbonyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00287399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid

CAS RN

84545-00-6
Record name 84545-00-6
Source DTP/NCI
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Record name 3-(methoxycarbonyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00287399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(methoxycarbonyl)cyclopentane-1-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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